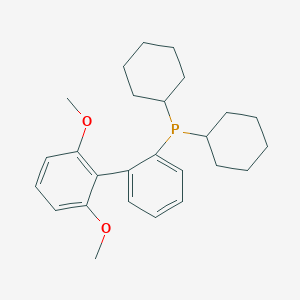

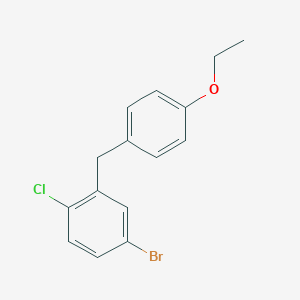

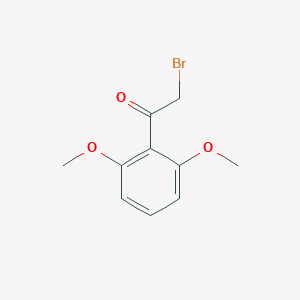

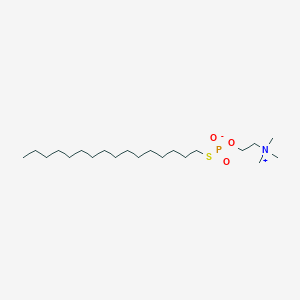

![molecular formula C8H16ClNO B057544 4-氮杂螺[3.5]壬烷-2-醇;氯化物 CAS No. 15285-58-2](/img/structure/B57544.png)

4-氮杂螺[3.5]壬烷-2-醇;氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azoniaspiro salts involves the preparation of novel spirocyclic 'azoniaspiro' salts, derived from different-sized rings. These compounds are synthesized to explore their suitability in applications requiring elevated temperatures, with a focus on improving the thermal stability of ionic liquids. The synthesis process typically employs a combination of experimental and computational approaches to characterize the stable geometries and ion-pairing behavior of these species (Clough et al., 2016).

Molecular Structure Analysis

X-ray diffraction and Density Functional Theory (DFT) methods are commonly used to investigate the molecular structure of azoniaspiro salts. These approaches help in understanding the conformation of the cation in crystal and solution states. For example, the molecular structure of 5-azonia-spiro[4.4]nonane cations has been studied, revealing various types of conformations, which are crucial for their chemical reactivity and physical properties (Sukizaki et al., 2007).

Chemical Reactions and Properties

Azoniaspiro salts undergo specific chemical reactions, including transition state structures optimization and thermal decomposition mechanisms, elucidated using DFT. These reactions are pivotal in determining the thermal stabilities and potential applications of azoniaspiro salts in higher-temperature environments (Clough et al., 2016).

Physical Properties Analysis

The physical properties, especially the thermal stabilities of azoniaspiro salts, are characterized using various techniques, including Thermogravimetry-Mass Spectrometry. These studies aim to identify compounds with improved thermal stabilities and potentially higher-temperature stable-liquid ranges, which are beneficial for their application in ionic liquid technologies (Clough et al., 2016).

Chemical Properties Analysis

The chemical stability of azoniaspiro salts in alkaline media and their reactivity are crucial for their applications. Studies on small molecule cations provide insights into the alkaline stability of corresponding polymer membranes. This research is foundational for the development of alkaline-stable anion exchange membranes (AEMs), enhancing the performance of energy storage devices (Gu et al., 2016).

科学研究应用

高级氧化工艺

氯离子,包括来自 4-氮杂螺[3.5]壬烷-2-醇;氯化物的氯离子,在高级氧化工艺 (AOP) 中发挥着重要作用。这些离子与过硫酸盐活化产生的强氧化剂相互作用,形成氯自由基。这些自由基可以与有机化合物直接反应或产生其他自由基以降解污染物。这种相互作用对于环境应用至关重要,尤其是在氯离子普遍存在的污水处理中。然而,潜在有毒的氯化副产物的形成及其对环境的影响需要仔细考虑和进一步研究 (Oyekunle et al., 2021).

食品加工与保鲜

在食品工业中,氯化物盐,如氯化钠,对于调味、保鲜和抗菌活性至关重要。它们降低水分活度和抑制微生物生长的能力是食品安全和延长保质期的基础。然而,摄入过量钠的负面健康影响,如高血压和心血管疾病,促使人们研究减盐策略。这些策略包括使用替代盐(例如氯化钾)和增味剂,突出了氯离子在食品科学和营养学中的复杂作用 (Albarracín et al., 2011).

螺吡喃衍生物在传感应用中的应用

螺吡喃,可能包括 4-氮杂螺[3.5]壬烷-2-醇;氯化物的衍生物,以其光致变色特性而著称。这些化合物可以在不同的光照条件下在两种形式之间转换,这使得它们在传感应用中很有价值。螺吡喃衍生物用于通过其光学性质的变化来检测各种物质,包括金属离子和有机化合物。这种多功能性突出了 4-氮杂螺[3.5]壬烷-2-醇;氯化物衍生物在开发用于环境监测、生物医学应用和材料科学的新传感技术方面的潜力 (Ali et al., 2020).

属性

IUPAC Name |

4-azoniaspiro[3.5]nonan-2-ol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8,10H,1-7H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHOOISVAOJLPM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(CC1)CC(C2)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azoniaspiro[3.5]nonan-2-ol chloride | |

CAS RN |

15285-58-2 |

Source

|

| Record name | 2-Hydroxy-4-azoniaspiro[3,5]nonane chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。